molecular formula C21H19NO6 B2371903 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850230-41-0

2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2371903
CAS RN: 850230-41-0
M. Wt: 381.384
InChI Key: YBBDBIRCZHWDMV-UHFFFAOYSA-N
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Description

The compound “2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .

Scientific Research Applications

Anti-Cancer Activity

This compound was synthesized from the indibulin and combretastatin scaffolds, both known anti-mitotic agents. Researchers tested its cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) and a normal cell line (NIH-3T3). The results demonstrated good cytotoxicity on cancerous cells (IC50 value 27.7–39.2 µM) while maintaining low toxicity on normal cells (NIH-3T3, IC50 value > 100 µM) .

Tubulin Inhibition

The compound’s structure suggests potential as an anti-tubulin agent. Tubulin proteins play a crucial role in cell division, making them attractive targets for cancer treatment. The presence of the 3,4,5-trimethoxy substitution pattern is critical for anti-tubulin activity .

Cell Cycle Regulation

Both breast cancer cell lines and normal cells showed altered cell cycle progression upon exposure to this compound. It caused significant accumulation of cells in the G2/M phase, indicating potential interference with cell division .

Enzyme Inhibition

Compound 374, a related derivative, inhibited Taq polymerase and telomerase. It also down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein without directly affecting microtubules and tubulin .

Heterocyclic Chemistry

The synthesis of this compound involved multistep reactions, including the Paal-Knorr pyrrole synthesis. Its unique heterocyclic structure contributes to its biological activity .

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular functions and can lead to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure essential for cell division . Its inhibition of Hsp90 can affect the folding and stability of many proteins, potentially disrupting multiple cellular processes . By inhibiting TrxR, it can increase oxidative stress within the cell .

Pharmacokinetics

Its structural similarity to other compounds with known anti-mitotic activity suggests it may have similar adme properties .

Result of Action

The compound’s actions lead to a variety of molecular and cellular effects. It has shown good cytotoxicity on cancerous cell lines . It can induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase of the cell cycle, and inhibit polymerization of tubulin .

properties

IUPAC Name

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-22-17(11-9-14(25-2)19(27-4)15(10-11)26-3)16-18(23)12-7-5-6-8-13(12)28-20(16)21(22)24/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBDBIRCZHWDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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